3-[(Ethanesulfonyl)methyl]aniline
Overview
Description
3-[(Ethanesulfonyl)methyl]aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethanesulfonyl group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethanesulfonyl)methyl]aniline typically involves the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated to yield the final product. The reaction conditions generally include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethanesulfonyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
3-[(Ethanesulfonyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 3-[(Ethanesulfonyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is particularly relevant in its antibacterial activity, where it interferes with the synthesis of folic acid in bacteria, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
N-(Ethanesulfonyl)aniline: Lacks the methyl group but shares the ethanesulfonyl and aniline moieties.
4-[(Ethanesulfonyl)methyl]aniline: A positional isomer with the ethanesulfonyl group attached to the para position of the aniline ring.
Uniqueness
3-[(Ethanesulfonyl)methyl]aniline is unique due to the specific positioning of the ethanesulfonyl and methyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-(ethylsulfonylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKKMKVOZZYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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